molecular formula C11H9N3O3 B103715 Glycine, N-(2-quinoxaloyl)- CAS No. 5569-99-3

Glycine, N-(2-quinoxaloyl)-

Cat. No.: B103715
CAS No.: 5569-99-3
M. Wt: 231.21 g/mol
InChI Key: SYRMBQLKOGGQII-UHFFFAOYSA-N
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Description

Glycine, N-(2-quinoxaloyl)- is a glycine derivative where the amino group is substituted with a 2-quinoxaloyl moiety. This compound is synthesized via nucleophilic substitution reactions, typically involving 2-quinoxaloyl chloride (83) and amines under basic conditions. For example, in the synthesis of peroxisome proliferator-activated receptor (PPAR) regulators, amine intermediates react with 2-quinoxaloyl chloride to form compounds like 84 and 91, though biological data for these derivatives remain unpublished .

Properties

CAS No.

5569-99-3

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

2-(quinoxaline-2-carbonylamino)acetic acid

InChI

InChI=1S/C11H9N3O3/c15-10(16)6-13-11(17)9-5-12-7-3-1-2-4-8(7)14-9/h1-5H,6H2,(H,13,17)(H,15,16)

InChI Key

SYRMBQLKOGGQII-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O

Other CAS No.

5569-99-3

Origin of Product

United States

Comparison with Similar Compounds


Key Observations :

  • Electron-Withdrawing Groups: The 2-quinoxaloyl and benzyloxycarbonyl groups are electron-withdrawing, enhancing stability against hydrolysis compared to electron-donating substituents like benzyl groups .
  • Stereochemical Complexity : N-(2-Furacyl)glycine derivatives produce multiple stereoisomers upon hydrogenation, complicating purification .

Chemical Reactivity

  • Oxidation Sensitivity : N-(2-Furacyl)glycine undergoes rapid oxidation with periodic acid, cleaving vicinal diols to release aldehydes (e.g., butyraldehyde) .
  • Hydrogenation Products: Hydrogenation of N-(2-furacyl)glycine yields hydroxyhexyl glycines, resolvable via amino acid analyzers, suggesting applications in food browning reaction studies .

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